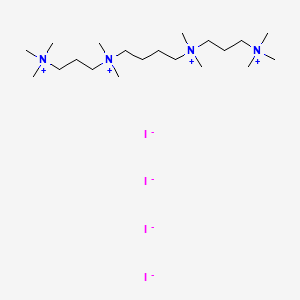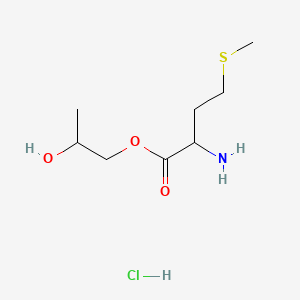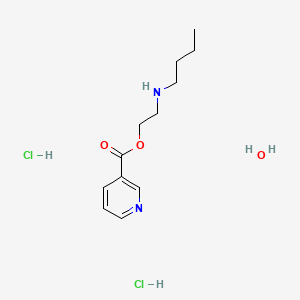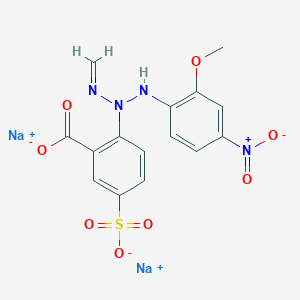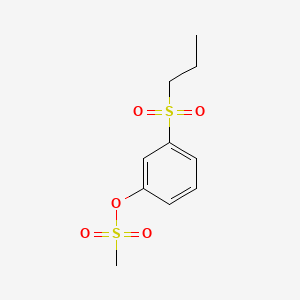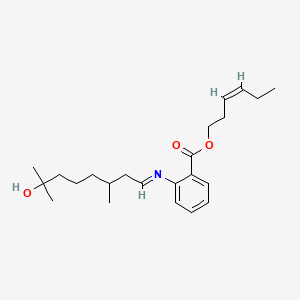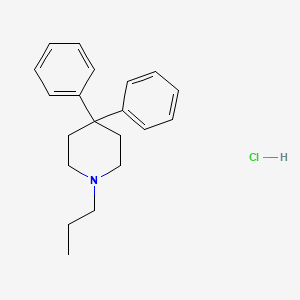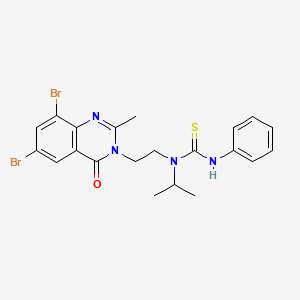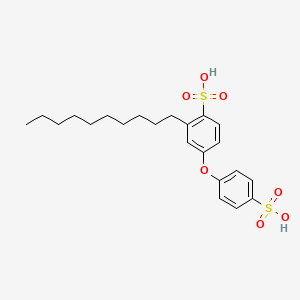
Decyl(sulfophenoxy)benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl(sulfophenoxy)benzenesulfonic acid is an organic compound with the molecular formula C22H30O7S2. It is a member of the benzenesulfonic acid family and is characterized by the presence of a decyl group attached to a sulfophenoxy group, which is further connected to a benzenesulfonic acid moiety. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decyl(sulfophenoxy)benzenesulfonic acid typically involves the sulfonation of decylphenol with sulfur trioxide or chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
[ \text{Decylphenol} + \text{SO}_3 \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through various separation techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Decyl(sulfophenoxy)benzenesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phenolic compounds.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Phenolic compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Decyl(sulfophenoxy)benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of decyl(sulfophenoxy)benzenesulfonic acid is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. The compound interacts with molecular targets such as cell membranes, leading to changes in membrane permeability and fluidity. This interaction can affect various cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid
- Dodecylbenzenesulfonic acid
- Octylbenzenesulfonic acid
Uniqueness
Decyl(sulfophenoxy)benzenesulfonic acid is unique due to its specific structure, which combines a decyl group with a sulfophenoxy group attached to a benzenesulfonic acid moiety. This unique structure imparts distinct surfactant properties, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
901529-15-5 |
|---|---|
Molecular Formula |
C22H30O7S2 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
2-decyl-4-(4-sulfophenoxy)benzenesulfonic acid |
InChI |
InChI=1S/C22H30O7S2/c1-2-3-4-5-6-7-8-9-10-18-17-20(13-16-22(18)31(26,27)28)29-19-11-14-21(15-12-19)30(23,24)25/h11-17H,2-10H2,1H3,(H,23,24,25)(H,26,27,28) |
InChI Key |
LRXQINFTWSEICZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=C(C=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



